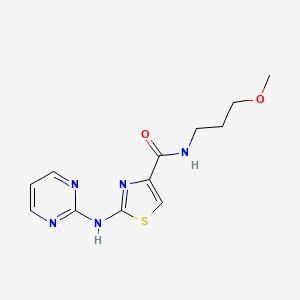
N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H15N5O2S and its molecular weight is 293.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound is characterized by its thiazole and pyrimidine moieties, which are known to contribute to biological activity through various mechanisms. The presence of the methoxypropyl group may enhance its solubility and interaction with biological targets.
1. Inhibition of Phosphoinositide 3-Kinase (PI3K)
One of the primary biological activities identified for this compound is its role as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is crucial in cellular signaling pathways that regulate cell growth and survival, making it a significant target in cancer therapy. Research indicates that compounds similar to this compound exhibit potent inhibitory effects on PI3K activity, leading to reduced cellular proliferation in cancer cell lines .
2. Cytotoxicity Against Tumor Cells
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various tumor cell lines. For instance, it has shown significant activity against cervical adenocarcinoma cells (HeLa), with a selectivity index indicating lower toxicity towards normal liver cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival.
Case Studies
Several studies have reported on the efficacy of thiazole and pyrimidine derivatives similar to this compound:
- Study on Cytotoxicity : A comparative study found that derivatives containing similar structural features exhibited cytotoxicity against M-HeLa cells, with some compounds demonstrating effects twice as potent as established drugs like Sorafenib .
- Selectivity Index Calculation : The selectivity index (SI) was calculated for the compound against normal Chang liver cells and M-HeLa cells. An SI greater than 1 indicates preferential toxicity towards cancer cells, which is desirable for therapeutic agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-19-7-3-6-13-10(18)9-8-20-12(16-9)17-11-14-4-2-5-15-11/h2,4-5,8H,3,6-7H2,1H3,(H,13,18)(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUWZIAUDUOOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CSC(=N1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














